7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 827614-31-3

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1673776
CAS Number: 827614-31-3
Molecular Formula: C12H7BrN2OS
Molecular Weight: 307.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives belong to a class of heterocyclic compounds that have gained significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These compounds serve as versatile scaffolds for developing novel therapeutic agents. The presence of the 7-(4-bromophenyl) substituent in 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one introduces potential modifications at the bromine atom, allowing for further derivatization and exploration of its biological activity.

Synthesis Analysis
  • Condensation reactions: This approach typically involves reacting a 3-aminothiophene-2-carboxylate derivative with formamide or a formamide equivalent. [, , ]
  • Cyclization reactions: This method involves the intramolecular cyclization of appropriately substituted thiophene derivatives. [, , , ]
  • Palladium-catalyzed cross-coupling reactions: These reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are employed to introduce various substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. [, , ]
Molecular Structure Analysis

The molecular structure of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one consists of a thieno[3,2-d]pyrimidin-4(3H)-one core with a 4-bromophenyl substituent at the 7-position. This core structure is planar, as observed in similar thieno[3,2-d]pyrimidin-4(3H)-one derivatives. [, , , ] The presence of the bromine atom can influence the molecule's polarity and potential interactions with biological targets.

Chemical Reactions Analysis
  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines, alkoxides, and thiols. []
  • Palladium-catalyzed cross-coupling reactions: The bromine atom can participate in various cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups. [, ]
Applications
  • Antimicrobial agents: Thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated activity against various bacterial strains, including drug-resistant strains like MRSA and VRE. [, , , ]
  • Anticancer agents: Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit promising anticancer activity against various cancer cell lines. [, , ]
  • Anti-inflammatory agents: Thieno[3,2-d]pyrimidin-4(3H)-ones have been explored as potential COX-2 inhibitors for treating inflammation. []
  • Phosphodiesterase inhibitors: Specific derivatives show potent inhibition of phosphodiesterase 7 (PDE7), a potential target for inflammatory diseases and neurological disorders. [, ]
  • Melanin-concentrating hormone receptor 1 (MCHR1) antagonists: This class of compounds has shown efficacy in regulating energy homeostasis and potentially treating obesity. [, ]
  • Sirtuin 2 (SIRT2) inhibitors: These compounds have been investigated for their potential in treating neurodegenerative diseases, such as Parkinson's disease. []

2-Methyl-8-nitroquinazolin-4(3H)-one

  • Compound Description: This compound served as a hit compound in a study screening for novel Clostridium difficile inhibitors. It exhibited moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM.

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

  • Compound Description: This compound emerged as a lead compound derived from the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one, showcasing improved potency against C. difficile (MIC = 19/38 µM), selectivity over normal gut microflora, acceptable stability in simulated gastric and intestinal fluid, and a favorable safety profile with CC50s >606 µM against mammalian cell lines.

Compound 8f

  • Compound Description: This compound, derived from further structural optimization of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, displayed potent activity against clinical isolates of C. difficile with an MIC of 3/6 µM.

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Compound Description: These compounds represent a series of potent phosphodiesterase 7 (PDE7) inhibitors, with some exhibiting single-digit nanomolar potency and potent cellular efficacy.

6-(4-Chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Compound Description: This series of compounds exhibit potent and selective antagonist activity against melanin-concentrating hormone receptor 1 (MCHR1), a target implicated in energy homeostasis and a potential target for anti-obesity therapeutics. These compounds demonstrated favorable pharmacokinetic profiles and exhibited promising weight loss effects in a high-fat diet-induced obese rodent model.

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

  • Compound Description: BMS-814580, belonging to a series of cyclic tertiary alcohols derived from an initial lead, emerged as a highly efficacious MCHR1 antagonist with promising anti-obesity properties. It exhibited potent in vitro and in vivo activity, coupled with a relatively clean safety profile.

2-tert-Butylaminothieno[3,2-d]pyrimidin-4(3H)-one (Gamhepathiopine, M1)

    N2-(tert-butyl)-N []-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine

    • Compound Description: This compound, a 4-amino-substituted analog of Gamhepathiopine, displayed good antiplasmodial activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. It exhibited improved physicochemical properties, intestinal permeability (PAMPA model), and microsomal stability compared to Gamhepathiopine.

    Furane Bioisostere 3j

    • Compound Description: This compound represents a promising candidate with good blood stage antiplasmodial activity, improved water solubility, and significantly enhanced intestinal permeability compared to Gamhepathiopine.

    3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones

    • Compound Description: This class of compounds was identified as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in Moloney murine leukemia virus (PIM) kinases. These kinases are overexpressed in various cancers. Several compounds exhibited potent antiproliferative activity in K562 and MV4-11 cells.

    2,7,9-Trimethylpyrido-[3',2',:4,5]thieno[3,2-d] [ 1,3]oxazin-4-one

    • Compound Description: This compound serves as a key intermediate in synthesizing 3-substituted pyridothienopyrimidin-4(3H)-ones evaluated for analgesic, anti-inflammatory, and antipyretic activities.

    Pyrido[3',2':4,5]thieno[3,2-d]-N-triazines

    • Compound Description: This series of compounds, particularly 7-phenylpyrido-[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one, exhibit potent oral antiallergic activity by inhibiting mediator release. They were significantly more potent than disodium cromoglycate (DSCG) in inhibiting histamine release from rat mast cells.

    Properties

    CAS Number

    827614-31-3

    Product Name

    7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

    IUPAC Name

    7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

    Molecular Formula

    C12H7BrN2OS

    Molecular Weight

    307.17 g/mol

    InChI

    InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)

    InChI Key

    YNENCAUDZLYMRO-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br

    Canonical SMILES

    C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.